yc-1

Description

Structure

3D Structure

Properties

IUPAC Name |

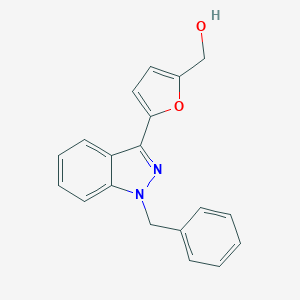

[5-(1-benzylindazol-3-yl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQVFCKUDYMWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165635 | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170632-47-0 | |

| Record name | Lificiguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170632-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lificiguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | yc-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

YC-1 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YC-1, or Lificiguat, is a benzyl indazole derivative initially investigated for its cardiovascular effects. Subsequent research has revealed a multifaceted mechanism of action, positioning it as a valuable tool for studying cellular signaling and a potential therapeutic agent in various diseases. This document provides a comprehensive technical overview of the core mechanisms of this compound, focusing on its roles as a soluble guanylate cyclase (sGC) activator and a hypoxia-inducible factor-1α (HIF-1α) inhibitor. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

This compound exerts its primary effects through two well-documented pathways:

-

Activation of Soluble Guanylate Cyclase (sGC): this compound is a potent, nitric oxide (NO)-independent activator of sGC, the primary receptor for NO. This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. While this compound can activate sGC directly, its effects are significantly potentiated in the presence of NO. This synergistic action is thought to involve the stabilization of the nitrosyl-heme complex on sGC.[1] The resulting increase in intracellular cGMP mediates downstream effects such as vasodilation and inhibition of platelet aggregation.

-

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, this compound has been shown to inhibit the accumulation of HIF-1α, a master transcriptional regulator of the cellular response to low oxygen. By preventing the stabilization of HIF-1α, this compound downregulates the expression of numerous HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell survival. This action is independent of its effects on sGC and cGMP, highlighting a distinct and equally important mechanism of action with implications for cancer therapy.

Beyond these primary mechanisms, this compound has also been reported to influence intracellular levels of cyclic adenosine monophosphate (cAMP), potentially through the inhibition of phosphodiesterases (PDEs). However, the direct PDE inhibitory profile of this compound is not as extensively characterized as its effects on sGC and HIF-1.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity based on available literature.

Table 1: Soluble Guanylate Cyclase (sGC) Activation

| Parameter | Value | Species/System | Reference |

| EC50 (sGC activation) | 1.8 µM | Sf9 cell cytosol | [2] |

| Fold Activation (basal) | ~4.8-fold | Sf9 cell cytosol | [2] |

| Dissociation Constant (Kd) | ~10 µM | Manduca sexta sGC | [3] |

Table 2: Inhibition of Platelet Aggregation

| Inducer | IC50 | Species | Reference |

| Arachidonic Acid | 4.2 ± 0.6 µM | Rabbit | [4] |

| Collagen | 12.5 ± 1.8 µM | Rabbit | [4] |

| U46619 | 2.1 ± 0.03 µM | Human | [5] |

| Thrombin | 59.3 ± 7.1 µM | Human | [5] |

Table 3: Phosphodiesterase (PDE) Inhibition (Limited Data)

| PDE Isoform | IC50 | Comments | Reference |

| PDE5 | Mentioned as an inhibitor, but specific IC50 values are not consistently reported. | This activity may contribute to cGMP elevation. | [1] |

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Soluble Guanylate Cyclase (sGC) Activation Pathway

Caption: this compound directly activates sGC, leading to cGMP production and downstream effects.

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition Pathway

Caption: this compound promotes the degradation of HIF-1α, inhibiting hypoxic gene transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: To determine the effect of this compound on the enzymatic activity of purified sGC.

Materials:

-

Purified sGC enzyme

-

Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4)

-

GTP (substrate)

-

This compound stock solution (in DMSO)

-

[α-32P]GTP (for radiometric detection) or cGMP enzyme immunoassay (EIA) kit

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Reaction termination solution (e.g., 125 mM Zn(CH3COO)2 and 125 mM Na2CO3 for radiometric assay)

-

Scintillation fluid and counter (for radiometric assay) or microplate reader (for EIA)

Procedure:

-

Prepare the sGC reaction mixture in the assay buffer containing a phosphodiesterase inhibitor.

-

Add purified sGC enzyme to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding GTP and [α-32P]GTP (or unlabeled GTP for EIA).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction using the appropriate termination solution.

-

For the radiometric assay, separate the [32P]cGMP product from unreacted [α-32P]GTP using column chromatography (e.g., Dowex/alumina columns).

-

Quantify the amount of [32P]cGMP by liquid scintillation counting.

-

For the EIA, follow the manufacturer's instructions to quantify the amount of cGMP produced.

-

Calculate the specific activity of sGC (nmol cGMP/min/mg protein) and plot the dose-response curve for this compound to determine the EC50.

HIF-1α Western Blot

Objective: To assess the effect of this compound on HIF-1α protein levels in cells cultured under hypoxic conditions.

Materials:

-

Cell line of interest (e.g., HepG2, HeLa)

-

Cell culture medium and supplements

-

Hypoxia chamber or chemical hypoxia inducers (e.g., CoCl2, DFO)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Expose the cells to hypoxic conditions (e.g., 1% O2 in a hypoxia chamber) or treat with a hypoxia mimetic for 4-24 hours.

-

Harvest the cells and prepare whole-cell lysates or nuclear extracts using the lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

HIF-1 Luciferase Reporter Assay

Objective: To measure the effect of this compound on the transcriptional activity of HIF-1.

Materials:

-

Cell line of interest

-

HIF-1 responsive reporter plasmid (containing a hypoxia response element, HRE, driving a luciferase gene)

-

Control plasmid (e.g., a constitutively expressed Renilla luciferase plasmid for normalization)

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Hypoxia chamber or chemical hypoxia inducers

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with varying concentrations of this compound or vehicle control.

-

Expose the cells to hypoxic conditions for 16-24 hours.

-

Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in the cell lysates using a luminometer.

-

Measure the Renilla luciferase activity in the same samples for normalization.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

Plot the dose-response curve for this compound's inhibition of HIF-1 transcriptional activity.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn whole blood from healthy donors (with anticoagulant, e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., ADP, collagen, thrombin, U46619)

-

This compound stock solution (in DMSO)

-

Platelet aggregometer

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period.

-

Place the PRP sample in the aggregometer and establish a baseline reading.

-

Add a platelet agonist to induce aggregation.

-

Record the change in light transmission as a measure of platelet aggregation over time.

-

Calculate the percentage of aggregation and determine the IC50 of this compound for each agonist.

Aortic Ring Vasodilation Study

Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat, mouse)

-

Krebs-Henseleit solution (physiological salt solution)

-

Vasoconstrictor agent (e.g., phenylephrine, KCl)

-

This compound stock solution (in DMSO)

-

Organ bath system with force transducers

Procedure:

-

Isolate the thoracic aorta and carefully clean it of surrounding connective tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Allow the rings to equilibrate under a resting tension.

-

Induce a stable contraction in the aortic rings using a vasoconstrictor agent.

-

Once a plateau in contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension to measure the relaxation response.

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve for this compound-induced vasodilation to determine its potency.

Conclusion

This compound possesses a dual mechanism of action, making it a versatile pharmacological tool and a compound of significant therapeutic interest. Its ability to activate soluble guanylate cyclase and inhibit HIF-1α has been demonstrated in a variety of experimental systems. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate signaling pathways modulated by this compound and to explore its potential applications in cardiovascular diseases and oncology. Further research is warranted to fully elucidate its phosphodiesterase inhibition profile and to translate its preclinical efficacy into clinical benefits.

References

- 1. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound BINDING TO THE BETA SUBUNIT OF SOLUBLE GUANYLYL CYCLASE OVERCOMES ALLOSTERIC INHIBITION BY THE ALPHA SUBUNIT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]

- 5. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the YC-1 sGC Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YC-1, a benzyl indazole derivative, is a pioneering small molecule activator of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). This technical guide provides a comprehensive overview of the this compound sGC activation pathway, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. This compound acts as an allosteric modulator of sGC, enhancing its catalytic activity both independently of and synergistically with NO. This dual-action mechanism, coupled with its effects on phosphodiesterases, makes this compound a valuable tool for studying cGMP signaling and a foundational compound in the development of novel therapeutics for cardiovascular and other diseases.

The this compound sGC Activation Pathway

Soluble guanylyl cyclase is a heterodimeric hemoprotein that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation. The canonical activation of sGC is triggered by the binding of nitric oxide (NO) to its prosthetic heme group.

This compound represents a distinct class of sGC activators that do not directly release NO. Instead, it potentiates the sGC signaling pathway through a multifaceted mechanism:

-

Direct, NO-Independent Activation: this compound can directly stimulate sGC activity to a modest degree, even in the absence of NO. This activation is dependent on the presence of the reduced heme group on sGC.[1]

-

Synergistic Activation with NO: this compound significantly enhances the sensitivity and maximal activity of sGC in the presence of NO. It achieves this by slowing the dissociation rate of NO from the heme group, thereby stabilizing the active conformation of the enzyme.[2] This synergistic effect leads to a much greater production of cGMP than either agent alone.

-

Allosteric Modulation: this compound binds to an allosteric site on the sGC enzyme, distinct from the NO-binding heme pocket and the GTP substrate-binding site.[3] This binding induces a conformational change that lowers the energy barrier for activation.

-

Heme-Dependent and Independent Components: While the synergistic activation with NO is heme-dependent, studies have shown that this compound can still activate a heme-free mutant of sGC, indicating that its mechanism also possesses a heme-independent component.[3]

-

Phosphodiesterase (PDE) Inhibition: In addition to its direct effects on sGC, this compound has been shown to inhibit several cGMP-degrading phosphodiesterase isoforms, further contributing to the elevation of intracellular cGMP levels.[4]

The following diagram illustrates the core signaling pathway of this compound-mediated sGC activation.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's effects on sGC activity and phosphodiesterase inhibition, compiled from various studies.

Table 1: this compound Activation of Soluble Guanylyl Cyclase (sGC)

| Parameter | Value | Condition | Source |

| EC50 for sGC Activation | 18.6 ± 2.0 µM | Purified sGC, NO-independent | [5] |

| Fold Activation of sGC | ~10-fold | Purified sGC, NO-independent | [3] |

| ~7-fold | Wild-type sGC, NO-independent | [3] | |

| 3-fold | Heme-deficient sGC mutant, NO-independent | [3] | |

| up to 122-fold | In the presence of NO | ||

| Effect on NO EC50 | Decreased by 1 order of magnitude | In the presence of this compound | [2] |

| Effect on sGC Kinetics | Decreased KM for GTP | Purified sGC | [5] |

| Increased Vmax | Purified sGC | [5] |

Table 2: this compound Inhibition of Platelet Aggregation

| Inducer | IC50 (µM) | Source |

| U46619 (2 µM) | 2.1 ± 0.03 | [6] |

| Collagen (10 µg/ml) | 11.7 ± 2.1 | [6] |

| Thrombin (0.1 U/ml) | 59.3 ± 7.1 | [6] |

Table 3: this compound Inhibition of Phosphodiesterases (PDEs)

| PDE Isoform | IC50 (µM) | Substrate | Source |

| PDE1 | 31.6 | cGMP | [4] |

| PDE2 | 31.6 | cAMP | [4] |

| PDE3 | 51.3 | cAMP | [4] |

| PDE4 | 8.5 | cAMP | [4] |

| PDE5 | - | cGMP | [4] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the this compound sGC activation pathway.

Soluble Guanylyl Cyclase (sGC) Activity Assay (Radiochemical)

This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-32P]GTP to [α-32P]cGMP.

Materials:

-

Purified sGC or cell/tissue lysate containing sGC

-

[α-32P]GTP (radiolabeled substrate)

-

Unlabeled GTP

-

Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.5)

-

Cofactors and other reagents: MgCl2, dithiothreitol (DTT), 3-isobutyl-1-methylxanthine (IBMX, a PDE inhibitor), creatine phosphate, creatine phosphokinase

-

This compound and NO donor (e.g., SNP) solutions

-

Stopping solution (e.g., zinc acetate and sodium carbonate)

-

Neutral alumina columns

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, MgCl2, DTT, IBMX, creatine phosphate, and creatine phosphokinase.

-

Enzyme and Activator Incubation: In a reaction tube, combine the purified sGC or lysate with the desired concentrations of this compound and/or an NO donor.

-

Initiation of Reaction: Start the reaction by adding the reaction mixture containing [α-32P]GTP and unlabeled GTP to the enzyme preparation.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., zinc acetate followed by sodium carbonate) to precipitate the unreacted GTP.

-

Separation of cGMP: Separate the [α-32P]cGMP from the unreacted [α-32P]GTP by passing the supernatant through a neutral alumina column.

-

Quantification: Elute the [α-32P]cGMP from the column and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of cGMP produced per unit of time and protein concentration to determine the sGC activity.

The following diagram illustrates the workflow for the sGC activity assay.

Measurement of Intracellular cGMP Levels (ELISA)

This protocol describes the quantification of cGMP in cell or tissue lysates using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cultured cells or tissue samples

-

Cell lysis buffer (e.g., containing a PDE inhibitor like IBMX)

-

cGMP ELISA kit (containing cGMP-coated plates, cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

-

Plate reader

Procedure:

-

Sample Preparation: Treat cultured cells with this compound, NO donors, or other compounds of interest. Lyse the cells using the provided lysis buffer. For tissue samples, homogenize in the lysis buffer.

-

Centrifugation: Centrifuge the lysates to pellet cellular debris.

-

Assay Procedure (as per kit instructions):

-

Add standards and samples to the wells of the cGMP-coated microplate.

-

Add a fixed amount of HRP-conjugated cGMP to each well to compete with the cGMP in the sample for binding to the anti-cGMP antibody.

-

Add the anti-cGMP antibody to each well and incubate.

-

Wash the plate to remove unbound reagents.

-

Add the HRP substrate (e.g., TMB) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

-

Stopping the Reaction: Add the stop solution to terminate the color development.

-

Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve using the absorbance values of the known cGMP standards. Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

The following diagram illustrates the workflow for the cGMP ELISA.

Conclusion

This compound has been instrumental in elucidating the allosteric regulation of soluble guanylyl cyclase. Its unique dual-action mechanism, activating sGC both directly and in synergy with nitric oxide, provides a powerful pharmacological tool for manipulating the cGMP signaling pathway. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important pathway and to design novel therapeutic agents targeting sGC for a range of diseases. The continued exploration of this compound and its analogs holds significant promise for advancing our understanding of cGMP-mediated physiological and pathophysiological processes.

References

- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the soluble guanylyl cyclase activator, this compound, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound, an NO-independent, superoxide-sensitive stimulator of soluble guanylyl cyclase, on smooth muscle responsiveness to nitrovasodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

YC-1: A Multi-Faceted Inhibitor of Hypoxia-Inducible Factor-1α

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key therapeutic target in oncology and other angiogenesis-dependent diseases. YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole], initially developed as a soluble guanylyl cyclase (sGC) activator, has emerged as a potent and multi-faceted inhibitor of HIF-1α. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibition of HIF-1α, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows. This compound's inhibitory actions are threefold: it promotes the post-translational degradation of HIF-1α, suppresses its de novo protein synthesis, and independently inhibits its transcriptional activity by modulating co-factor interactions. This guide is intended to serve as a valuable resource for researchers in the fields of cancer biology, pharmacology, and drug development who are investigating HIF-1α-targeted therapies.

Introduction

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded via a process involving prolyl hydroxylases (PHDs), the von Hippel-Lindau (VHL) tumor suppressor protein, and the ubiquitin-proteasome system.[1] In hypoxic environments, characteristic of solid tumors, PHD activity is inhibited, leading to the stabilization and nuclear translocation of HIF-1α.[2] In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β (also known as ARNT), and this heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes.[3] This transcriptional activation drives the expression of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis, including vascular endothelial growth factor (VEGF).[3][4]

This compound has been identified as a significant inhibitor of HIF-1α, demonstrating anti-tumor and anti-angiogenic effects in various preclinical models.[3][5] Its inhibitory mechanisms are complex and impact multiple stages of HIF-1α regulation. This guide will dissect these mechanisms in detail.

Mechanisms of this compound-Mediated HIF-1α Inhibition

This compound exerts its inhibitory effects on HIF-1α through at least three distinct, yet potentially interconnected, mechanisms:

Post-Translational Degradation of HIF-1α

This compound actively promotes the degradation of the HIF-1α protein. Studies have shown that this compound can reduce HIF-1α protein levels even under hypoxic conditions or when the proteasome is inhibited.[6] A specific domain within the C-terminus of HIF-1α, spanning amino acids 720-780, has been identified as being crucial for this this compound-induced degradation.[6][7] This suggests that this compound may recruit or activate a component of the cellular degradation machinery that targets this specific region of HIF-1α, independent of the classical VHL-mediated pathway.

Inhibition of HIF-1α Protein Synthesis

This compound has been shown to suppress the de novo synthesis of HIF-1α protein without affecting its mRNA levels.[8] This effect is primarily mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[8][9] The PI3K/Akt/mTOR pathway is a critical regulator of protein translation, and its inhibition by this compound leads to a reduction in the overall cellular levels of HIF-1α.

Furthermore, this compound has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a downstream target of the Akt pathway.[8] NF-κB itself can contribute to the accumulation of HIF-1α, suggesting another layer to this compound's inhibitory action on HIF-1α synthesis.[8]

Inhibition of HIF-1α Transcriptional Activity

Beyond its effects on protein stability and synthesis, this compound directly impairs the transcriptional activity of HIF-1α. This mechanism is independent of HIF-1α protein degradation. This compound inactivates the C-terminal transactivation domain (CAD) of HIF-1α.[10][11] It achieves this by stimulating the binding of the Factor Inhibiting HIF (FIH) to the CAD, even in hypoxic conditions.[10][11] This enhanced FIH binding physically obstructs the recruitment of the essential co-activator p300 to the HIF-1α transcriptional complex.[10][11] Without p300, the HIF-1 complex is unable to efficiently initiate the transcription of its target genes. This FIH-dependent inactivation of CAD has been demonstrated in various cancer cell lines.[10][11]

It is noteworthy that while this compound is a known activator of soluble guanylyl cyclase (sGC), its inhibitory effects on HIF-1α appear to be largely independent of the cGMP pathway in many cell types.[12]

Quantitative Data on this compound Inhibition of HIF-1α

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on HIF-1α and its downstream targets.

| Parameter | Cell Line/Model | Value | Reference |

| IC₅₀ for HIF-1α Inhibition | Various Cancer Cells | 2-50 µM | [13] |

| IC₅₀ for HIF-1α Inhibition | - | 1.2 µM | [5] |

| Inhibition of EPO-enhancer activity | HT1080 and H1299 cells | Starting at 5 µM | [14] |

| Reduction of HIF-1α protein levels | PC-3 cells | Concentration-dependent | [9] |

| Inhibition of VEGF protein level | Cell culture medium | Dose-dependent |

Table 1: Summary of IC₅₀ values and effective concentrations of this compound for HIF-1α inhibition.

| Cell Line | This compound Concentration | Effect on VEGF Expression | Reference |

| Pancreatic Cancer PC-3 cells | 100 µM | Significantly decreased mRNA synthesis | [4] |

| - | - | Decreased protein level in a dose-dependent manner | |

| Tumors from this compound-treated mice | 30 µg/g daily for 2 weeks | Lower expression of VEGF | [5] |

Table 2: Effect of this compound on the expression of the HIF-1α target gene, VEGF.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the inhibitory mechanisms of this compound on HIF-1α.

Western Blot Analysis for HIF-1α and Phospho-Akt

Objective: To determine the protein levels of HIF-1α and the phosphorylation status of Akt in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., PC-3, Hep3B) and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the specified time under normoxic or hypoxic (e.g., 1% O₂) conditions.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α (e.g., 1:1000 dilution) and phospho-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) for HIF-1α and p300 Interaction

Objective: To assess the effect of this compound on the interaction between HIF-1α and its co-activator p300.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound under hypoxic conditions. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against HIF-1α or a control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against p300. The input (a portion of the cell lysate before immunoprecipitation) should also be run as a control.

Luciferase Reporter Assay for HIF-1α Transcriptional Activity

Objective: To measure the effect of this compound on the transcriptional activity of HIF-1α using a hypoxia-responsive element (HRE)-driven luciferase reporter.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., Hep3B) with a firefly luciferase reporter plasmid containing multiple copies of an HRE (e.g., from the EPO gene enhancer) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound under hypoxic conditions for 16-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a fold change relative to the vehicle-treated control.

Gal4 Reporter Assay for HIF-1α Transactivation Domain Activity

Objective: To specifically assess the effect of this compound on the transactivation domain of HIF-1α, independent of its DNA binding.

Protocol:

-

Plasmid Constructs: Use an expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the HIF-1α C-terminal transactivation domain (CAD). A reporter plasmid containing the firefly luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS) is also required.

-

Cell Transfection: Co-transfect cells with the Gal4-DBD-HIF-1α-CAD expression plasmid, the Gal4-UAS-luciferase reporter plasmid, and a Renilla luciferase normalization plasmid.

-

Cell Treatment: Treat the transfected cells with this compound under hypoxic conditions.

-

Luciferase Assay and Data Analysis: Perform the dual-luciferase assay as described in section 4.3. The firefly luciferase activity will reflect the transactivation potential of the HIF-1α CAD.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.

Caption: this compound's multifaceted inhibition of the HIF-1α signaling pathway.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

This compound stands out as a robust inhibitor of HIF-1α, operating through a unique combination of mechanisms that target the protein's stability, synthesis, and transcriptional function. This multi-pronged approach makes this compound a valuable tool for studying HIF-1α biology and a promising lead compound for the development of novel anti-cancer and anti-angiogenic therapies. The detailed protocols and pathway diagrams provided in this guide offer a practical framework for researchers to investigate the effects of this compound and other potential HIF-1α inhibitors. A thorough understanding of these complex inhibitory mechanisms is crucial for the rational design and successful clinical translation of next-generation HIF-1α-targeted drugs.

References

- 1. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [worldwide.promega.com]

- 2. Yeast Two-Hybrid Assay for Studying Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 7. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 8. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A novel mode of action of this compound in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure HIF1-alpha [protocols.io]

YC-1: A Dual-Action Small Molecule Modulating cGMP Signaling and Hypoxia Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, is a multifaceted small molecule that has garnered significant interest in the scientific community for its dual mechanism of action. Initially identified as a potent activator of soluble guanylyl cyclase (sGC), this compound has also been characterized as a robust inhibitor of hypoxia-inducible factor-1α (HIF-1α). This technical guide provides an in-depth overview of the discovery, history, and core functionalities of this compound. It details the compound's mechanism of action in both the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway and the cellular response to hypoxia. Quantitative data on its efficacy and potency are presented in structured tables, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this pivotal research compound.

Introduction and History

This compound was initially developed as a potential therapeutic agent for circulatory disorders due to its ability to inhibit platelet aggregation and induce vasodilation. Its discovery marked a significant advancement in the study of soluble guanylyl cyclase (sGC), the primary receptor for nitric oxide (NO). Unlike NO and other heme-dependent sGC activators, this compound was found to activate sGC in a NO-independent manner, representing a new class of sGC stimulators.

Subsequent research unveiled a second, equally significant, function of this compound: the inhibition of hypoxia-inducible factor-1α (HIF-1α)[1]. HIF-1α is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia) and plays a critical role in tumor progression and angiogenesis. This discovery expanded the potential therapeutic applications of this compound into oncology, positioning it as a novel anti-cancer agent. The dual functionality of this compound makes it a unique tool for dissecting the intricate interplay between cGMP signaling and hypoxia-regulated pathways.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

| Property | Value | Reference |

| Chemical Name | 3-(5'-Hydroxymethyl-2'-furyl)-1-benzylindazole | [2] |

| Molecular Formula | C₁₉H₁₆N₂O₂ | [1][3][4] |

| Molecular Weight | 304.34 g/mol | [1][3][4] |

| CAS Number | 170632-47-0 | [1][3][4] |

| Appearance | White to pale yellow powder | [3] |

| Solubility | Soluble in DMSO and ethanol; Insoluble in water | [1][5] |

Mechanism of Action I: Soluble Guanylyl Cyclase (sGC) Activation

This compound is a potent allosteric activator of sGC, a key enzyme in the nitric oxide (NO) signaling pathway that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, mediating various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.

This compound's activation of sGC is unique in that it can occur independently of NO. However, it also acts synergistically with NO and carbon monoxide (CO), sensitizing the enzyme to these gaseous ligands[6]. This results in a significant potentiation of cGMP production. The mechanism involves this compound binding to a site on sGC distinct from the heme-binding site, inducing a conformational change that enhances the enzyme's catalytic activity and its affinity for NO and CO.

Quantitative Data: sGC Activation and Anti-platelet Activity

The following table summarizes the key quantitative parameters of this compound's activity on sGC and its functional consequence on platelet aggregation.

| Parameter | Value | Conditions | Reference |

| sGC Activation (NO-independent) | 10-fold increase | Purified sGC | |

| EC₅₀ for sGC Activation | 1.9 μM | Denuded phenylephrine-contracted rabbit aortic rings | [2] |

| IC₅₀ for Platelet Aggregation | 14.6 μM | Collagen-stimulated washed rabbit platelets | [2] |

| This compound Binding Affinity (Kd) | 9–21 μM | In the absence of CO | [7] |

| This compound Binding Affinity (Kd) | 0.6–1.1 μM | In the presence of CO | [7] |

Signaling Pathway: this compound and sGC Activation

Caption: this compound signaling pathway for sGC activation.

Mechanism of Action II: Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition

In addition to its effects on sGC, this compound is a potent inhibitor of HIF-1α, a key transcription factor that is stabilized under hypoxic conditions. HIF-1 is a heterodimer composed of an oxygen-regulated α-subunit and a constitutively expressed β-subunit (ARNT). Under normoxic conditions, HIF-1α is rapidly degraded via the von Hippel-Lindau (VHL) tumor suppressor-mediated ubiquitination pathway. However, under hypoxia, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound has been shown to inhibit HIF-1α expression at the post-transcriptional level, independent of its sGC-activating properties[1]. This inhibition leads to a downstream reduction in the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF), which is a critical driver of angiogenesis in tumors. This anti-angiogenic effect underlies the potential of this compound as an anti-cancer agent.

Quantitative Data: HIF-1α Inhibition and Anti-tumor Activity

The following table summarizes the in vivo efficacy of this compound in various tumor models.

| Tumor Model | This compound Dose | Treatment Duration | Outcome | Reference |

| Hep3B hepatoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |

| Caki-1 renal carcinoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |

| NCI-H87 stomach carcinoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |

| SiHa cervical carcinoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |

| SK-N-MC neuroblastoma xenografts | 30 µg/g daily (i.p.) | 2 weeks | Significant tumor growth inhibition | [1] |

| MDA-MB-468 breast cancer xenografts | 30 or 60 mg/kg/day (i.p.) | - | Dose-dependent tumor growth inhibition | [5] |

Signaling Pathway: this compound and HIF-1α Inhibition

Caption: this compound signaling pathway for HIF-1α inhibition.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common approach starts from indazole. The key steps involve:

-

Iodination of Indazole: Indazole is treated with iodine (I₂) and potassium hydroxide (KOH) in dimethylformamide (DMF) to introduce an iodine atom at the 3-position.

-

Benzylation: The resulting 3-iodoindazole is then reacted with benzyl bromide (BnBr) in the presence of a base such as potassium tert-butoxide (t-BuOK) and a phase transfer catalyst like tetrabutylammonium iodide (Bu₄NI) in a solvent like tetrahydrofuran (THF) to attach the benzyl group to the N1 position.

-

Suzuki or Stille Coupling: The final step involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between the 1-benzyl-3-iodoindazole and a suitable furan derivative, such as 5-(hydroxymethyl)-2-furanboronic acid or a corresponding stannane derivative, to yield this compound.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This assay measures the production of cGMP from GTP by sGC.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM triethanolamine (TEA) buffer (pH 7.4), 1 mM EGTA, 10 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), 1 mg/mL bovine serum albumin (BSA), 200 μM GTP, a creatine phosphokinase/phosphocreatine regenerating system, 3 mM MgCl₂, and [α-³²P]GTP as a tracer.

-

Enzyme and Compound Addition: Add purified sGC enzyme to the reaction mixture. For stimulated conditions, add this compound (typically in DMSO, ensuring the final solvent concentration is low) or an NO donor like sodium nitroprusside (SNP).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of zinc carbonate or by heating.

-

Separation and Quantification: Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP using column chromatography (e.g., Dowex and alumina columns).

-

Measurement: Quantify the amount of [³²P]cGMP using liquid scintillation counting.

Western Blot for HIF-1α Detection

This protocol outlines the detection of HIF-1α protein levels in cell lysates.

-

Cell Culture and Treatment: Culture cells under normoxic (21% O₂) or hypoxic (1-5% O₂) conditions. Treat cells with various concentrations of this compound for a specified duration.

-

Lysate Preparation:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. Due to the rapid degradation of HIF-1α, it is crucial to perform lysis quickly on ice. For enhanced stability, some protocols recommend adding cobalt chloride (CoCl₂) to the lysis buffer[8].

-

For nuclear HIF-1α detection, perform nuclear extraction using a commercial kit or a standard protocol.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel (e.g., 7.5%).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control (e.g., β-actin or lamin B1 for nuclear extracts) should be probed on the same membrane to ensure equal protein loading.

HIF-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1.

-

Cell Transfection:

-

Co-transfect cells with a firefly luciferase reporter plasmid containing a promoter with multiple copies of the hypoxia-response element (HRE).

-

Co-transfect a control plasmid expressing Renilla luciferase (driven by a constitutive promoter, e.g., SV40 or TK) to normalize for transfection efficiency and cell viability.

-

-

Cell Treatment: After transfection, treat the cells with this compound under normoxic or hypoxic conditions.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system.

-

In a luminometer plate, add the cell lysate to the firefly luciferase substrate and measure the luminescence.

-

Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU).

Conclusion

This compound stands as a seminal discovery in pharmacology and cell biology, offering a unique dual-action profile that bridges the fields of cardiovascular research and oncology. Its ability to modulate both the sGC/cGMP and the HIF-1α pathways provides researchers with a powerful tool to investigate fundamental cellular processes. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further exploration of this compound's therapeutic potential and its utility in elucidating complex signaling networks. As research continues, a deeper understanding of this compound's multifaceted activities will undoubtedly pave the way for novel therapeutic strategies targeting a range of diseases.

References

- 1. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assaygenie.com [assaygenie.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. med.emory.edu [med.emory.edu]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

YC-1: A Technical Guide to Solubility, Stability, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties and experimental applications of YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole], a versatile research compound known for its dual action as a soluble guanylate cyclase (sGC) activator and a Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor. Adherence to proper solubility and stability protocols is critical for obtaining reproducible and reliable experimental results.

Solubility and Stock Solution Preparation

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The most common solvent for creating concentrated stock solutions for both in vitro and in vivo experiments is dimethyl sulfoxide (DMSO).

Data Summary: Solubility & Storage

| Parameter | Solvent | Concentration | Storage Temperature | Stability Notes |

|---|---|---|---|---|

| Stock Solution | DMSO | ≥ 10 mM | -20°C or -80°C | Store in aliquots to avoid repeated freeze-thaw cycles. Protect from light. |

| Working Solution (in vitro) | Cell Culture Medium | 1 µM - 100 µM | 37°C (during exp.) | Prepare fresh by diluting DMSO stock. Final DMSO should be <0.5%. |

| Working Solution (in vivo) | DMSO, PEG300, Tween 80, Saline/Corn Oil | Varies by dose | Room Temp (for injection) | Prepare fresh before each administration. |

Note: The final concentration of DMSO in cell culture should be kept to a minimum (ideally ≤0.1%) as it can have toxic effects on cells[1][2]. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Stability Profile

The stability of this compound is crucial for its biological activity. As a dry powder, it should be stored at -20°C, protected from light and moisture. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to prevent degradation from multiple freeze-thaw cycles and stored at -20°C or -80°C for long-term use. While specific long-term stability data is not extensively published, following these standard procedures for similar compounds minimizes degradation. Aqueous working solutions should be prepared fresh for each experiment and not stored.

Experimental Protocols

In Vitro Protocol: Cell Culture Experiments

This protocol outlines the preparation and application of this compound for treating adherent mammalian cells in culture.

3.1 Materials

-

This compound powder

-

Anhydrous DMSO

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Adherent cells plated in multi-well plates

-

Phosphate-Buffered Saline (PBS)

3.2 Stock Solution Preparation (10 mM)

-

Weighing: On a calibrated analytical balance, carefully weigh out the required amount of this compound powder (Molar Mass: 304.33 g/mol ). For 1 mg of this compound, you will need 328.6 µL of DMSO to make a 10 mM stock.

-

Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

-

Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

3.3 Working Solution and Cell Treatment

-

Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare Working Solution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to treat cells with 10 µM, 25 µM, and 50 µM this compound:

-

Add 1 µL of 10 mM stock to 1 mL of medium for a 10 µM solution.

-

Add 2.5 µL of 10 mM stock to 1 mL of medium for a 25 µM solution.

-

Add 5 µL of 10 mM stock to 1 mL of medium for a 50 µM solution.

-

Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.5% DMSO).

-

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired this compound concentration or the vehicle control.

-

Incubation: Return the cells to a 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 4, 24, or 48 hours).

-

Analysis: Proceed with downstream analysis such as cell viability assays (MTT, WST-1), Western blotting for protein expression (HIF-1α), or apoptosis assays (Annexin V staining).

In Vivo Protocol: Murine Xenograft Model

This protocol provides a general guideline for the preparation and administration of this compound in a mouse tumor model. Dosages and formulations may require optimization depending on the specific mouse strain and experimental goals.

4.1 Materials

-

This compound powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile syringes and needles (e.g., 27G)

4.2 Formulation Preparation (Example for 30 mg/kg dose)

-

Objective: To prepare a dosing solution for daily intraperitoneal (i.p.) injection at a volume of 100 µL per 20g mouse. A 30 mg/kg dose for a 20g mouse is 0.6 mg. The final concentration needed is 6 mg/mL.

-

Vehicle Formulation: A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

-

Calculation (for 1 mL of dosing solution):

-

Weigh 6 mg of this compound powder.

-

Dissolve the this compound in 100 µL of DMSO.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween 80 and mix.

-

Add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex until the solution is clear and homogenous.

-

-

Vehicle Control: Prepare a separate solution containing the vehicle mixture without this compound.

4.3 Administration

-

Animal Handling: Weigh each mouse to calculate the precise injection volume.

-

Injection: Administer the prepared this compound formulation or vehicle control via intraperitoneal (i.p.) injection. A typical dose reported in the literature is 30 µg/g (30 mg/kg) daily for 14 days[3].

-

Monitoring: Monitor the animals daily for tumor growth (e.g., using caliper measurements), body weight changes, and any signs of toxicity.

Signaling Pathways and Visualizations

This compound exerts its biological effects primarily through two distinct signaling pathways.

Mechanism 1: Activation of Soluble Guanylate Cyclase (sGC)

This compound is a nitric oxide (NO)-independent activator of sGC. It sensitizes the enzyme, leading to a significant increase in the conversion of GTP to cyclic guanosine monophosphate (cGMP). This elevation in cGMP activates Protein Kinase G (PKG), resulting in downstream effects such as vasodilation and inhibition of platelet aggregation.

Mechanism 2: Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in tumor survival and angiogenesis. This compound inhibits HIF-1α activity through multiple post-translational mechanisms. It can promote the degradation of the HIF-1α protein and also functionally inactivate it by stimulating the binding of Factor Inhibiting HIF (FIH), which prevents the recruitment of the p300 co-activator necessary for transcriptional activity[4][5]. This action is independent of its effects on sGC[6].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment using this compound.

References

- 1. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. This compound: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A novel mode of action of this compound in HIF inhibition: stimulation of FIH-dependent p300 dissociation from HIF-1{alpha} - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient targeting of HIF-1α mediated by this compound and PX-12 encapsulated niosomes: potential application in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

YC-1: A Multifaceted Modulator of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a synthetic small molecule that has garnered significant attention in the scientific community for its potent and diverse effects on cellular signaling pathways. Initially identified as a novel activator of soluble guanylate cyclase (sGC), subsequent research has unveiled its capacity to modulate other critical cellular processes, including the hypoxia-inducible factor (HIF-1) pathway. This dual activity positions this compound as a valuable pharmacological tool for investigating fundamental cellular mechanisms and as a potential therapeutic agent for a range of diseases, including cardiovascular disorders and cancer. This technical guide provides a comprehensive overview of the core functions of this compound in cellular signaling, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanism of Action: Activation of Soluble Guanylate Cyclase

The primary and most well-characterized function of this compound is its ability to act as a direct, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the NO signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).

This compound's interaction with sGC is allosteric, meaning it binds to a site on the enzyme distinct from the NO-binding heme prosthetic group. This binding induces a conformational change in sGC, leading to its activation and subsequent increase in intracellular cGMP levels.

A crucial aspect of this compound's activity is its synergistic relationship with NO. In the presence of NO, this compound significantly potentiates the activation of sGC, resulting in a much greater increase in cGMP production than either agent alone can achieve. This sensitization is thought to occur because this compound stabilizes the NO-bound conformation of sGC, thereby enhancing the catalytic rate of the enzyme.

Downstream Effects of sGC Activation

The this compound-induced elevation of intracellular cGMP triggers a cascade of downstream signaling events, primarily through the activation of cGMP-dependent protein kinase (PKG). This leads to a variety of physiological responses, including:

-

Vasodilation: PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and widening of blood vessels (vasodilation). This effect contributes to the hypotensive properties of this compound.

-

Inhibition of Platelet Aggregation: In platelets, increased cGMP levels inhibit their activation and aggregation, a key process in thrombosis. This compound has been shown to inhibit platelet aggregation induced by various agonists.

-

Modulation of other signaling pathways: cGMP can also influence other signaling pathways, for instance by regulating the activity of certain phosphodiesterases (PDEs) that hydrolyze cyclic nucleotides.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the effects of this compound on sGC activation, platelet aggregation, and vasodilation.

Table 1: this compound Activation of Soluble Guanylate Cyclase

| Parameter | Value | Cell/System Type | Reference |

| EC50 for sGC activation | 1.8 µM | Purified sGC | |

| Fold activation of sGC (alone) | ~4.8-fold | Purified sGC |

Table 2: this compound Inhibition of Platelet Aggregation

| Agonist | IC50 Value | Species | Reference |

| U46619 | 2.1 ± 0.03 µM | Human | |

| Collagen | 11.7 ± 2.1 µM | Human | |

| Thrombin | 59.3 ± 7.1 µM | Human | |

| Arachidonic Acid | Concentration-dependent inhibition | Rabbit |

Table 3: this compound Induced Vasodilation

| Parameter | Value | Tissue Type | Reference |

| EC50 for relaxation | 1.9 µM | Denuded rabbit aortic rings | |

| EC50 for relaxation | ~20 µM (for 50% relaxation) | Preconstricted endothelium-denuded rabbit aortic rings |

A Second Facet: Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Beyond its effects on the cGMP pathway, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-labile α subunit (HIF-1α) and a stable β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound has been shown to inhibit HIF-1α accumulation and its transcriptional activity through multiple proposed mechanisms, which appear to be independent of its sGC-activating properties:

-

Promotion of HIF-1α Degradation: this compound may enhance the proteasomal degradation of HIF-1α, even under hypoxic conditions.

-

Inhibition of HIF-1α Synthesis: Some studies suggest that this compound can suppress the synthesis of the HIF-1α protein.

-

Stimulation of FIH-dependent p300 Dissociation: this compound can stimulate the binding of Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain (CAD) of HIF-1α, which in turn prevents the recruitment of the coactivator p300, thereby inhibiting HIF-1 transcriptional activity.

The ability of this compound to inhibit HIF-1 has significant implications for its potential as an anti-cancer agent, as many solid tumors rely on HIF-1 for their growth and survival in the hypoxic tumor microenvironment.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

YC-1: A Comprehensive Technical Guide to its Molecular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a synthetic benzylindazole derivative that has garnered significant interest in the scientific community for its diverse pharmacological activities. Initially identified as a potent activator of soluble guanylate cyclase (sGC), this compound has since been shown to modulate other critical cellular pathways, most notably the hypoxia-inducible factor (HIF) signaling cascade. This dual activity profile makes this compound a valuable tool for studying these pathways and a potential lead compound for the development of novel therapeutics for cardiovascular and oncological indications.

This technical guide provides an in-depth overview of the molecular targets of this compound, its specific binding sites, and the experimental methodologies employed to elucidate these interactions. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Primary Molecular Target: Soluble Guanylate Cyclase (sGC)

The most well-characterized molecular target of this compound is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric protein composed of an α and a β subunit, and it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.

This compound functions as an allosteric activator of sGC, meaning it binds to a site on the enzyme distinct from the catalytic site or the NO-binding heme group.[1][2] This binding potentiates the effect of NO and can also directly activate sGC to a lesser extent in the absence of NO.[3][4]

Binding Site on sGC

The precise binding site of this compound on sGC has been a subject of extensive investigation, with evidence pointing to a complex interaction involving both the α and β subunits.

-

β Subunit Interaction: Several studies indicate that this compound binds near or directly to the heme-containing domain of the β subunit.[5][6] This interaction is thought to overcome the allosteric inhibition exerted by the α subunit, leading to a heme pocket conformation with a higher affinity for ligands like CO and NO.[5][6]

-

α Subunit Involvement: Other research, including docking studies, suggests that this compound binds within a pocket on the sensory domain of the α subunit.[2] This binding is proposed to induce a conformational change that is relayed to the catalytic site through the subunit interface.[2]

It is plausible that this compound interacts with a pocket formed at the interface of the α and β subunits, influencing the conformation and activity of the entire heterodimer.

Quantitative Data: this compound and sGC Interaction

The binding affinity of this compound for sGC and its functional consequences have been quantified in various studies.

| Parameter | Value | Conditions | Target | Reference |

| Kd | 9–21 μM | In the absence of CO | Manduca sexta and bovine sGC | [5] |

| Kd | 0.6–1.1 μM | In the presence of CO | Manduca sexta and bovine sGC | [5][7] |

| IC50 | 2.1 ± 0.03 μM | Inhibition of U46619-induced platelet aggregation | Human washed platelets | |

| IC50 | 11.7 ± 2.1 μM | Inhibition of collagen-induced platelet aggregation | Human washed platelets | |

| IC50 | 59.3 ± 7.1 μM | Inhibition of thrombin-induced platelet aggregation | Human washed platelets |

Signaling Pathway

The activation of sGC by this compound leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG). PKG then phosphorylates various downstream targets, resulting in a cascade of events that ultimately lead to vasodilation and inhibition of platelet aggregation.

Secondary Molecular Target: Hypoxia-Inducible Factor 1 (HIF-1)

In addition to its effects on sGC, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[8][9][10][11] HIF-1 is a master transcriptional regulator that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia) and is a key driver of tumor progression and angiogenesis.[8][9] HIF-1 is a heterodimer composed of an oxygen-labile α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).

This compound inhibits HIF-1 activity through a post-transcriptional mechanism that reduces the accumulation of the HIF-1α subunit.[8][9] This effect appears to be independent of its sGC-activating properties.[9][11]

Mechanism of HIF-1 Inhibition

This compound's inhibitory effect on HIF-1α is multifaceted:

-

Suppression of Protein Accumulation: this compound prevents the accumulation of HIF-1α protein in response to hypoxia.[8] It has been shown to suppress the PI3K/Akt/mTOR pathway, which is involved in the translational regulation of HIF-1α.[8]

-

Stimulation of FIH-Dependent p300 Dissociation: this compound stimulates the binding of the Factor Inhibiting HIF (FIH) to the C-terminal transactivation domain (CAD) of HIF-1α.[12][13] This enhanced binding of FIH prevents the recruitment of the essential coactivator p300, thereby inhibiting the transcriptional activity of HIF-1.[12][13]

Quantitative Data: this compound and HIF-1 Inhibition

The inhibitory potency of this compound on HIF-1 related processes has been documented.

| Parameter | Value | Conditions | Cell Line | Reference |

| IC50 | ~30 µM | Inhibition of hypoxia-induced VEGF expression | Hep3B cells | [9] |

Signaling Pathway

The inhibition of HIF-1α by this compound disrupts the normal hypoxic response, leading to decreased expression of HIF-1 target genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the molecular targets and binding sites of this compound. Due to the proprietary nature of some detailed commercial kits and the variability in specific laboratory adaptations, the following protocols are presented as a general guide based on published literature.

Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the ability of this compound to stimulate the production of cGMP by sGC.